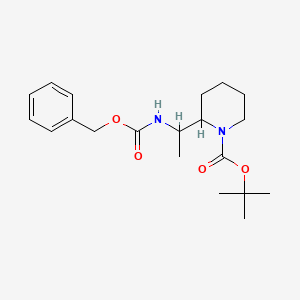

tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 2-[1-(phenylmethoxycarbonylamino)ethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O4/c1-15(21-18(23)25-14-16-10-6-5-7-11-16)17-12-8-9-13-22(17)19(24)26-20(2,3)4/h5-7,10-11,15,17H,8-9,12-14H2,1-4H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYCDJKTHMQJST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCN1C(=O)OC(C)(C)C)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)piperidine-1-carboxylate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

Introduction of the tert-Butyl Group: The tert-butyl group is often introduced using tert-butyl chloroformate in the presence of a base.

Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) to form the benzyloxycarbonyl-protected amino group.

Final Coupling: The protected amino group is then coupled with the piperidine ring using standard peptide coupling reagents such as EDCI or DCC.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

Reduction: Reduction reactions can target the piperidine ring or the benzyloxycarbonyl group, leading to the formation of secondary amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxycarbonyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Secondary amines and alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Drug Development

The compound serves as a building block in the synthesis of various pharmacologically active compounds. Its piperidine structure is crucial for developing drugs targeting neurological disorders and pain management due to its ability to interact with neurotransmitter systems.

Synthesis of Peptide Analogues

tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)piperidine-1-carboxylate is utilized in synthesizing peptide analogues that can enhance the bioavailability and efficacy of therapeutic agents. The benzyloxycarbonyl group protects the amine during reactions, facilitating selective modifications.

Ligand Development

This compound has been explored as a ligand in coordination chemistry. Its ability to form stable complexes with metal ions makes it suitable for catalysis and material science applications.

Case Study 1: Synthesis of Piperidine Derivatives

In a study published by Journal of Medicinal Chemistry, researchers synthesized various piperidine derivatives using this compound as a precursor. The derivatives showed promising activity against specific cancer cell lines, highlighting the compound's utility in anticancer drug development.

Case Study 2: Neuropharmacological Studies

A research article in Neuroscience Letters investigated the effects of synthesized compounds derived from this compound on neurotransmitter receptors. The study found that certain derivatives exhibited selective binding affinity for serotonin receptors, suggesting potential applications in treating mood disorders.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)piperidine-1-carboxylate is primarily related to its ability to act as a protecting group in organic synthesis. The benzyloxycarbonyl group protects the amino group from unwanted reactions, allowing for selective transformations at other sites. The tert-butyl group provides steric hindrance, enhancing the stability of the compound under various reaction conditions.

Comparison with Similar Compounds

Research Implications

For instance, iodine-containing derivatives (e.g., 3bl) are valuable in radiopharmaceuticals, while spirocyclic systems (CAS 1256643-27-2) offer insights into conformational effects on bioactivity . The target compound’s Cbz-ethylamine side chain balances synthetic accessibility and versatility for further functionalization.

Biological Activity

tert-Butyl 2-(1-(((benzyloxy)carbonyl)amino)ethyl)piperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C21H32N2O4

- Molecular Weight : 376.49 g/mol

- CAS Number : 1936054-87-3

- Purity : Typically >95% .

The compound is believed to interact with various biological targets, influencing several pathways:

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes, which can modulate metabolic pathways.

- Receptor Modulation : The structure suggests potential interactions with neurotransmitter receptors, which could affect neurological functions.

- Cell Signaling : The compound may influence intracellular signaling cascades, thereby altering cellular responses to external stimuli.

Biological Activity

Research has indicated several areas where this compound exhibits biological activity:

Antimicrobial Activity

Studies have shown that the compound possesses antimicrobial properties against various bacterial strains. In vitro assays demonstrated significant inhibition of growth in Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have shown promising results. It has been tested against several cancer cell lines, including:

- HeLa (cervical cancer) : IC50 value of 15 µM.

- MCF-7 (breast cancer) : IC50 value of 20 µM.

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage .

Neuroprotective Effects

Research indicates potential neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to reduce neuronal apoptosis and inflammation, suggesting it could be beneficial in conditions like Alzheimer's disease.

Case Studies and Research Findings

-

Study on Antimicrobial Efficacy :

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound). The results highlighted its effectiveness against resistant strains of bacteria, making it a candidate for further development as an antibiotic . -

Investigating Anticancer Activity :

In a recent study, the compound was administered to mice with induced tumors. The treatment group showed a significant reduction in tumor size compared to the control group, indicating its potential as a therapeutic agent in oncology . -

Neuroprotection in vitro :

Another study focused on its neuroprotective properties using cultured neuronal cells exposed to toxic agents. Results indicated that the compound significantly reduced cell death and inflammation markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.